BRD3 Bromodomain Binding Affinity as a Benchmark for Epigenetic Probe Development
5-Bromo-N-((3-(trifluoromethyl)phenyl)carbamothioyl)furan-2-carboxamide demonstrates a binding affinity of IC50 = 50.1 µM for the BD2 bromodomain of BRD3 in a TR-FRET assay [1]. This establishes a concrete baseline for a compound with non-optimized bromodomain activity. In contrast, the structurally distinct but functionally related BRD3 inhibitor JQ1 achieves an IC50 in the low nanomolar range (<100 nM), highlighting the significant potency gap that can be addressed through scaffold optimization while retaining the core furan-carbamothioyl motif.
| Evidence Dimension | BRD3 bromodomain binding affinity |
|---|---|
| Target Compound Data | IC50 = 50.1 µM (BD2 bromodomain) |
| Comparator Or Baseline | JQ1: IC50 < 100 nM for BRD3 |
| Quantified Difference | >500-fold difference in potency |
| Conditions | TR-FRET assay; recombinant BRD3 bromodomains |
Why This Matters
This data point identifies a clear entry point for SAR-driven optimization projects seeking to improve bromodomain affinity using the furan-carbamothioyl scaffold, where the target compound provides a defined starting point for chemical iteration.
- [1] BindingDB. BDBM50098311 CHEMBL3590408. Affinity Data: IC50 5.01E+4 nM for BRD3 BD2 bromodomain. View Source
